SLLN-15

Beschreibung

SLLN-15 is an orally active seleno-purine molecule that selectively induces cytoprotective autophagy in triple-negative breast cancer (TNBC) cells by inhibiting the AKT-mTOR signaling pathway . Preclinical studies demonstrate its potent anti-proliferative and anti-metastatic effects in TNBC models. At 30 mg/kg, this compound reduced lung metastasis in mice bearing MDA-MB-231 and 4T1 TNBC tumors by suppressing AKT phosphorylation and downregulating Aurora kinase A (AURKA; 91% inhibition) and Janus kinase 2 (JAK2; 85% inhibition) . Unlike rapamycin, a classical mTOR inhibitor, this compound uniquely activates autophagic flux while maintaining selectivity for cancer cells, sparing normal tissues .

Eigenschaften

Molekularformel |

C19H23N7Se2 |

|---|---|

Molekulargewicht |

507.36 |

IUPAC-Name |

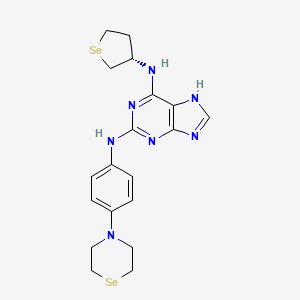

6-N-[(3S)-selenolan-3-yl]-2-N-(4-selenomorpholin-4-ylphenyl)-7H-purine-2,6-diamine |

InChI |

InChI=1S/C19H23N7Se2/c1-3-15(26-6-9-27-10-7-26)4-2-13(1)23-19-24-17-16(20-12-21-17)18(25-19)22-14-5-8-28-11-14/h1-4,12,14H,5-11H2,(H3,20,21,22,23,24,25)/t14-/m0/s1 |

InChI-Schlüssel |

KUGJLOYHZKIOSI-AWEZNQCLSA-N |

SMILES |

C1C[Se]CC1NC2=NC(=NC3=C2NC=N3)NC4=CC=C(C=C4)N5CC[Se]CC5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SLLN15; SLLN 15; SLLN-15 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of SLLN-15 involves the use of seleno-purine derivatives. The synthetic route typically includes the coupling of seleno-purines with high-throughput biochemical enzymatic assays to identify potent pharmacological enhancers of autophagy . The exact reaction conditions and industrial production methods are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving seleno-purine intermediates .

Analyse Chemischer Reaktionen

SLLN-15 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although detailed information on the oxidation products is limited.

Reduction: The compound can also undergo reduction reactions, which may alter its chemical structure and biological activity.

Substitution: this compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include dimethyl sulfoxide (DMSO) as a solvent and various catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

SLLN-15 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: this compound is used as a research tool to study autophagy and its regulation.

Biology: The compound is used to investigate the biological pathways involved in autophagy and its impact on cell viability and proliferation.

Medicine: this compound has shown significant potential as an anticancer agent, especially in the treatment of TNBC.

Industry: While its industrial applications are still under exploration, this compound holds promise for the development of new therapeutic agents and diagnostic tools.

Wirkmechanismus

SLLN-15 exerts its effects by inducing autophagy and autophagic flux in TNBC cells. The compound selectively inhibits the AKT-MTOR signaling pathway, which is crucial for cell growth and survival . By blocking this pathway, this compound promotes the degradation of cellular components through autophagy, leading to reduced cell viability and proliferation . Additionally, this compound decreases the expression of aurora kinase A (AURKA), further contributing to its anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Mechanism of Action

| Compound | Primary Target | Autophagy Modulation | Key Pathways Affected |

|---|---|---|---|

| SLLN-15 | AKT-mTOR | Inducer | AKT-mTORC1, AURKA, JAK2 |

| LYN-1604 | ULK1 | Inducer | ULK1-AMPK-mTOR |

| Flubendazole | Microtubules | Inducer | Unclear; possible ROS-mediated |

| Pyogenic Acid A | LC3B/p62 | Inducer | LC3B I/II accumulation, p62 |

This compound distinguishes itself through dual inhibition of AKT-mTOR and downstream kinases (AURKA/JAK2), resulting in sustained cytostatic autophagy. In contrast, LYN-1604 directly activates ULK1 to bypass mTOR regulation , while Pyogenic Acid A (PA) promotes LC3B conversion and p62 accumulation to sensitize cells to anoikis . Flubendazole’s mechanism remains less defined but may involve microtubule disruption and reactive oxygen species (ROS) .

Efficacy in TNBC Models

| Compound | In Vitro IC₅₀ (TNBC Cells) | In Vivo Metastasis Suppression | Oral Bioavailability |

|---|---|---|---|

| This compound | 1.2–2.5 µM (MDA-MB-231) | 70–80% reduction in lung metastasis | Yes |

| LYN-1604 | 0.8–1.5 µM (MDA-MB-468) | 50–60% reduction | No (IV administration) |

| Flubendazole | 3.0–5.0 µM (4T1) | 40–50% reduction | Limited |

| Pyogenic Acid A | 4.5–6.0 µM (4T1) | 60–70% reduction | No |

This compound exhibits superior oral bioavailability and dose-dependent efficacy compared to other autophagy modulators. At 30 mg/kg, it achieved near-complete suppression of TNBC lung metastasis in mice, outperforming LYN-1604 and PA .

Selectivity and Toxicity

This compound shows minimal off-target effects in normal cells due to its selective inhibition of AKT-mTOR in TNBC cells . In contrast, Flubendazole’s broad microtubule-targeting activity causes significant gastrointestinal toxicity in preclinical models , while PA’s natural origin limits its potency and specificity .

Research Findings and Clinical Implications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.